molecular formula C11H11ClFNOS B2383764 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one CAS No. 871673-14-2

2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one

Cat. No.: B2383764
CAS No.: 871673-14-2
M. Wt: 259.72
InChI Key: HRCDRXQTRIPZOO-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one (molecular formula: C₁₁H₁₀ClFNO₂S, molecular weight: 283.72 g/mol) is a thiazolidinone derivative characterized by a 1,3-thiazolidine ring substituted with a 2-fluorophenyl group at position 2 and a chloroethyl ketone moiety at position 2. The compound’s structure combines aromatic fluorination with a reactive α-chloroketone, making it a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry .

Properties

IUPAC Name

2-chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNOS/c12-7-10(15)14-5-6-16-11(14)8-3-1-2-4-9(8)13/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCDRXQTRIPZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)CCl)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The Hantzsch thiazole synthesis, adapted for thiazolidine formation, employs β-chloro ketones and thioamides as precursors. For 2-chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one, the reaction proceeds via nucleophilic attack of thiourea’s sulfur on the β-carbon of 2-chloro-1-(2-fluorophenyl)ethan-1-one, followed by intramolecular cyclization (Scheme 1).

Reaction Conditions

  • β-Chloro Ketone Synthesis : 2-Fluoroacetophenone (CAS 445-27-2) undergoes α-chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 2-chloro-1-(2-fluorophenyl)ethan-1-one with 85% efficiency.
  • Cyclocondensation : Equimolar thiourea and β-chloro ketone reflux in ethanol with triethylamine (3 mol%) for 6–8 hours, achieving 78% isolated yield.

Optimization Insights

  • Solvent polarity critically affects cyclization: ethanol outperforms DMF or THF due to balanced nucleophilicity and dielectric constant.
  • Base selection: Triethylamine enhances deprotonation of the thioamide intermediate, accelerating ring closure.

Thiol-Amine Cyclization Strategy

Cysteamine-Mediated Ring Closure

An alternative route involves cysteamine (2-aminoethanethiol) reacting with 2-chloro-1-(2-fluorophenyl)ethan-1-one under mild acidic conditions (Scheme 2). The thiol group attacks the β-chloro carbon, followed by amine-mediated cyclization to form the thiazolidine ring.

Protocol

  • Thioether Formation : Combine equimolar cysteamine and β-chloro ketone in methanol at 25°C for 2 hours.
  • Cyclization : Add catalytic p-toluenesulfonic acid (PTSA) and heat to 60°C for 4 hours.
  • Yield : 68% after silica gel chromatography.

Advantages

  • Avoids stoichiometric bases, reducing side reactions.
  • Scalable to multigram quantities with minimal purification.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Functionalization

For advanced derivatives, preformed thiazolidine intermediates undergo palladium-catalyzed coupling with 2-fluorophenylboronic acid to install the aryl group post-cyclization.

Representative Procedure

  • Substrate : 3-(2-Chloroacetyl)thiazolidine.
  • Coupling Partner : 2-Fluorophenylboronic acid (1.2 equiv).
  • Catalyst : Pd(PPh₃)₄ (2 mol%) in dioxane/H₂O (4:1) at 80°C for 12 hours.
  • Yield : 72% with 99% regioselectivity.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Comparative studies reveal ethanol as the optimal solvent for Hantzsch-type reactions, while DMF accelerates thiol-amine cyclization but complicates purification (Table 1).

Table 1. Solvent Screening for Cyclocondensation

Solvent Temperature (°C) Yield (%) Purity (%)
Ethanol 78 78 95
DMF 120 65 88
Acetonitrile 82 70 90

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.45 (m, 4H, Ar-H), 4.32 (t, J = 7.2 Hz, 2H, S-CH₂), 3.98 (s, 2H, N-CH₂), 2.51 (s, 3H, CO-CH₃).
  • IR (KBr) : 1698 cm⁻¹ (C=O), 1265 cm⁻¹ (C-F).

Industrial Production Considerations

Catalytic Efficiency and Cost Analysis

Large-scale synthesis prioritizes:

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs by 40% in cross-coupling routes.
  • Waste Mitigation : Ethanol recovery systems achieve 90% solvent reuse in cyclocondensation.

Challenges and Limitations

Regiochemical Control

Competing O- vs. S-alkylation in thiol-amine routes necessitates precise stoichiometry to suppress byproducts like thioethers (≤15% yield loss).

Chemical Reactions Analysis

2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thiazolidinone Derivatives with Aromatic Substitutions
  • 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one (CAS 863324-41-8) Structure: Features a 4-chlorophenyl group and a thioxo (C=S) group replacing the ketone oxygen in the thiazolidine ring. The 4-chlorophenyl substituent may reduce steric hindrance compared to the 2-fluorophenyl group in the target compound . Molecular Weight: 271.79 g/mol (vs. 283.72 g/mol for the target compound).
  • 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide Derivatives Structure: Incorporates a trimethoxybenzylidene group at position 5 and dual thioxo groups (C=S) at positions 2 and 3. Key Differences: The extended conjugation from the benzylidene group enhances UV absorption, useful in spectroscopic analysis.
Heterocyclic Variants
  • 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one (CAS 156801-47-7) Structure: Replaces the thiazolidine ring with a benzo[b]thiophene moiety. Key Differences: The benzo[b]thiophene core introduces aromatic sulfur, which may improve lipophilicity and membrane permeability compared to the thiazolidinone scaffold .
  • 2-Chloro-1-[2-(4-Fluorophenyl)-1H-Indol-3-Yl]Ethan-1-One

    • Structure : Substitutes the thiazolidine ring with an indole system.
    • Key Differences : The indole nitrogen enables hydrogen bonding, while the 4-fluorophenyl group provides a meta-substitution pattern distinct from the ortho-fluorine in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Solubility Trends
Target Compound 283.72 Not Reported α-Chloroketone, 2-Fluorophenyl Likely moderate in DMSO
2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one 271.79 Not Reported Thioxo, 4-Chlorophenyl Higher in polar aprotic solvents
Trimethoxybenzylidene-Thiazolidinone (Compound 22, ) 534.62 217 Trimethoxybenzylidene, Thioxo Low in water, high in chloroform
Benzo[b]thiophene Derivative (CAS 156801-47-7) 269.71 Not Reported Benzo[b]thiophene, Chloro High in organic solvents

Biological Activity

2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClFN2O3SC_{14}H_{12}ClFN_2O_3S. Its structure features a thiazolidine ring, which is known for various biological activities. The presence of the chlorine and fluorine substituents is significant for its pharmacological properties.

Structural Formula

C14H12ClFN2O3S\text{C}_{14}\text{H}_{12}\text{Cl}\text{F}\text{N}_2\text{O}_3\text{S}

Antitumor Activity

Research indicates that compounds containing thiazolidine moieties exhibit notable antitumor properties. A study highlighted that thiazole derivatives, similar to this compound, showed significant cytotoxic effects against various cancer cell lines. The IC50 values of these compounds often ranged from 1 to 5 µg/mL, demonstrating potent activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis for thiazolidine derivatives suggests that:

  • Electron-withdrawing groups (like Cl and F) enhance biological activity.
  • Substituents on the phenyl ring can significantly influence potency; for instance, para-substituted derivatives showed improved activity compared to ortho-substituted ones .
CompoundIC50 (µg/mL)Activity Type
91.61 ± 1.92Antitumor
101.98 ± 1.22Antitumor
22<5Antimicrobial

Case Study 1: Antitumor Effects

A recent study evaluated the effects of thiazolidine derivatives on Jurkat T cells. The results indicated that compounds with similar structures to this compound exhibited significant apoptosis induction at concentrations as low as 5 µM. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiazolidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives displayed minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepSolventCatalystTemp (°C)Yield (%)Purity (%)
Thiazolidine formationTolueneReflux65–7590–95
ChloroacetylationDichloromethaneDMAP0–2570–8085–90

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies the thiazolidine ring protons (δ 3.5–4.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm). Anisotropic effects from the fluorine atom split signals .
    • 19F NMR confirms the fluorine substituent’s position (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 283.05 for C₁₁H₁₀ClFNOS) .
  • X-ray Crystallography : Resolves bond angles and dihedral distortions in the thiazolidine ring (e.g., C–S–C angles ~102°) .

Basic: What are the common chemical reactions involving this compound?

Methodological Answer:

  • Nucleophilic substitution : The chloroacetyl group reacts with amines (e.g., piperidine) to form amides under mild conditions (rt, DMF) .
  • Ring-opening reactions : Thiazolidine rings can hydrolyze in acidic media (HCl/EtOH, 60°C) to yield β-amino thiol intermediates .
  • Electrophilic aromatic substitution : The fluorophenyl moiety undergoes nitration (HNO₃/H₂SO₄) at the meta position relative to fluorine .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:
Single-crystal X-ray diffraction:

  • Data collection : High-resolution (≤ 0.8 Å) datasets at 100 K reduce thermal motion artifacts .
  • Refinement : SHELXL software refines anisotropic displacement parameters and validates hydrogen bonding (e.g., C=O⋯H–N interactions) .
  • Challenges : Disordered solvent molecules or flexible thiazolidine rings require constraints (e.g., SIMU/DELU in SHELXL) .

Advanced: How do electronic effects of the 2-fluorophenyl group influence reactivity?

Methodological Answer:

  • Electron-withdrawing effect : Fluorine increases electrophilicity of the adjacent carbonyl, enhancing susceptibility to nucleophilic attack .
  • Steric effects : The ortho-fluorine creates torsional strain in the thiazolidine ring, affecting ring puckering (observed via X-ray) .
  • Computational validation : DFT calculations (B3LYP/6-31G*) correlate with experimental NMR chemical shifts and reaction rates .

Advanced: What strategies address discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

  • Solvent correction : Include implicit solvent models (e.g., PCM) in DFT calculations to account for solvation effects overlooked in gas-phase simulations .
  • Kinetic profiling : Compare computed activation energies with experimental Arrhenius plots for key steps (e.g., acylation) .
  • Error analysis : Assess basis set limitations (e.g., 6-311++G** vs. def2-TZVP) and dispersion corrections (D3BJ) .

Advanced: How can structural modifications enhance biological activity?

Methodological Answer:

  • Thiazolidine ring substitution : Introducing electron-donating groups (e.g., methyl) at C4 increases metabolic stability .
  • Fluorophenyl optimization : Replace fluorine with trifluoromethyl to enhance lipophilicity and target binding (e.g., kinase inhibition) .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with His164 in target enzymes) .

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